molecular formula C10H9BrO2 B12968623 2-Bromo-1-ethynyl-3,4-dimethoxybenzene

2-Bromo-1-ethynyl-3,4-dimethoxybenzene

Cat. No.: B12968623
M. Wt: 241.08 g/mol
InChI Key: DSBGSZJEUUQTOX-UHFFFAOYSA-N
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Description

2-Bromo-1-ethynyl-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzene, featuring bromine, ethynyl, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-3,4-dimethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 1-ethynyl-3,4-dimethoxybenzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective atmospheres and temperature control is crucial to maintain the stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-3,4-dimethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized compounds.

Scientific Research Applications

2-Bromo-1-ethynyl-3,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-1-ethynyl-3,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution reactions. The ethynyl group can participate in addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-dimethoxybenzene
  • 4-Bromo-1,2-dimethoxybenzene
  • 4-Ethynyl-1,2-dimethoxybenzene

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-1-ethynyl-3,4-dimethoxybenzene

InChI

InChI=1S/C10H9BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h1,5-6H,2-3H3

InChI Key

DSBGSZJEUUQTOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#C)Br)OC

Origin of Product

United States

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